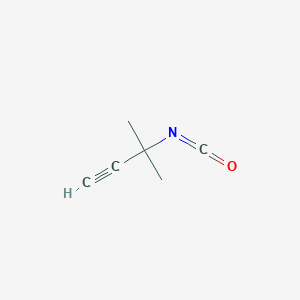

3-Isocyanato-3-methylbut-1-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

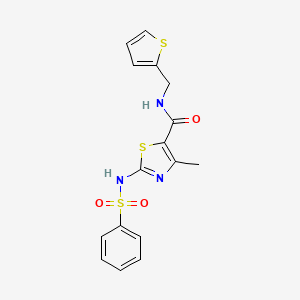

3-Isocyanato-3-methylbut-1-yne is a chemical compound with the molecular formula C₆H₇NO . It has a molecular weight of 109.13 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 3-Isocyanato-3-methylbut-1-yne could potentially involve the hydrohalogenation of alkynes . This process involves an electrophilic attack by a hydrogen halide on the alkyne, leading to the formation of carbocations. The more stable carbocation is typically the secondary one due to its greater stability . A nucleophilic attack then takes place, resulting in the product .Molecular Structure Analysis

The molecular structure of 3-Isocyanato-3-methylbut-1-yne consists of six carbon atoms, seven hydrogen atoms, and one nitrogen and oxygen atom each . The structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving 3-Isocyanato-3-methylbut-1-yne could include hydrohalogenation . In this reaction, a hydrogen halide attacks the pi-bond of the alkyne, leading to the formation of carbocations. A nucleophilic attack then follows, leading to the formation of the product .科学的研究の応用

Synthesis of Organic Compounds

3-Isocyanato-3-methylbut-1-yne: is used in the synthesis of various organic compounds due to its reactive isocyanato group. It can act as a building block for pharmaceuticals and agrochemicals, where it can be used to introduce nitrogen-containing functional groups into molecules, which are essential for biological activity .

Material Science

In material science, this compound finds application in the development of polymers and coatings. The isocyanato group can react with alcohols to form urethanes, which are used in the production of polyurethane foams, elastomers, and resins. These materials have a wide range of applications, from insulation and cushioning to adhesives and sealants .

Chromatography

3-Isocyanato-3-methylbut-1-yne: can be utilized in chromatography as a derivatization agent. It can modify the properties of substances to be separated, making them more detectable or improving their separation on the chromatographic column. This is particularly useful in the analysis of complex mixtures in research and quality control .

Mass Spectrometry

This compound is also relevant in mass spectrometry, where it can be used to modify analytes, enhancing their ionization and detection. It can help in the identification and quantification of compounds, especially in proteomics and metabolomics studies, where precise measurement of proteins and metabolites is crucial .

Hydrohalogenation Studies

3-Isocyanato-3-methylbut-1-yne: serves as a model compound in studying hydrohalogenation reactions. Researchers can explore the reaction mechanisms and kinetics of how alkynes react with hydrogen halides, which is fundamental in organic synthesis and can lead to the development of new synthetic methodologies .

Catalysis Research

In catalysis research, 3-Isocyanato-3-methylbut-1-yne can be used to study the effects of catalysts on isocyanate reactions. Understanding how catalysts can influence the reactivity and selectivity of isocyanates can lead to more efficient industrial processes for producing a variety of chemical products .

作用機序

The mechanism of action in the reactions involving 3-Isocyanato-3-methylbut-1-yne typically involves an electrophilic attack by a hydrogen halide on the alkyne, leading to the formation of carbocations. The more stable carbocation is typically the secondary one due to its greater stability . A nucleophilic attack then takes place, resulting in the product .

Safety and Hazards

特性

IUPAC Name |

3-isocyanato-3-methylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNDYEGREMKGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)

![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)

![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)